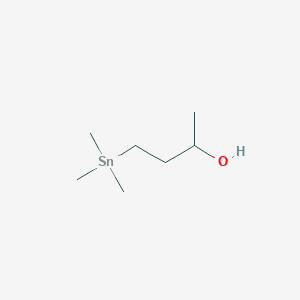![molecular formula C8H9ClO2 B13947681 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 79368-45-9](/img/structure/B13947681.png)
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxobicyclo[221]heptane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex organic molecules.
Applications De Recherche Scientifique
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism by which 7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its biological activity include enzyme inhibition and interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the bicyclic structure but lacks the carbonyl chloride functional group.
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride: A similar compound with additional methyl groups, which may affect its reactivity and applications.
Uniqueness
7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications in synthetic chemistry and beyond. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
79368-45-9 |
|---|---|
Formule moléculaire |
C8H9ClO2 |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
7-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c9-7(11)8-3-1-5(2-4-8)6(8)10/h5H,1-4H2 |
Clé InChI |
OYAMTFCGOWOKNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)

![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)







